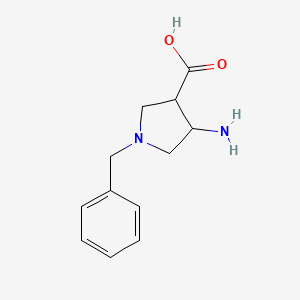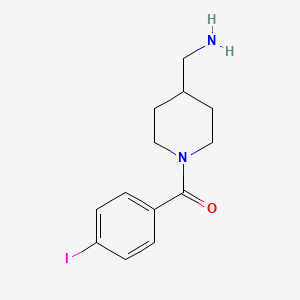
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone: is an organic compound that belongs to the class of phenylpiperidines It consists of a piperidine ring attached to a phenyl group, with an aminomethyl substituent on the piperidine ring and an iodophenyl group on the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through halogenation reactions, such as iodination of a phenyl precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific functional groups, enhancing their properties for industrial applications.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone: This compound has a dimethylamino group instead of an aminomethyl group, which may alter its reactivity and interactions.
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Lacks the iodine atom, which can affect its chemical properties and applications.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone imparts unique reactivity and potential for further functionalization.
Aminomethyl Group: The aminomethyl group provides opportunities for hydrogen bonding and other interactions, enhancing its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17IN2O |
|---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H17IN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 |
InChI Key |
VEPJWKYRFXDZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


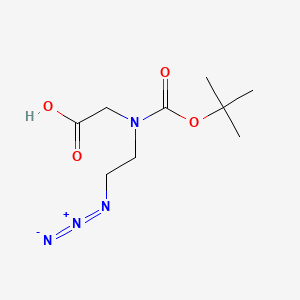
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)

![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
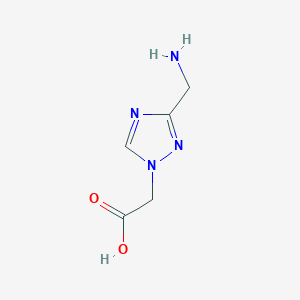
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
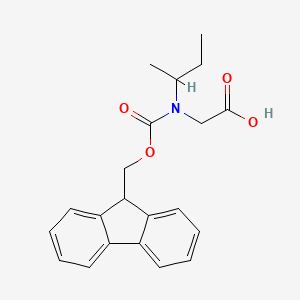
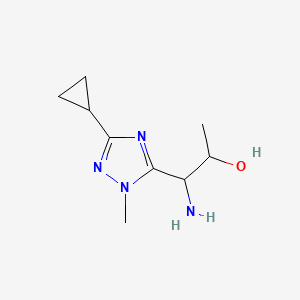
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
